molecular formula C6H13NO8S B1140957 D-GLUCOSAMINE-3-SULFATE CAS No. 103192-52-5

D-GLUCOSAMINE-3-SULFATE

Cat. No.: B1140957
CAS No.: 103192-52-5
M. Wt: 259.23
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Description

D-Glucosamine-3-Sulfate is a derivative of glucosamine, an amino sugar that is a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. It is commonly found in the exoskeletons of shellfish, animal bones, bone marrow, and fungi. This compound is known for its role in maintaining joint health and is often used in dietary supplements aimed at alleviating symptoms of osteoarthritis.

Mechanism of Action

Target of Action

D-Glucosamine-3-Sulfate (GlcN-3S) primarily targets the extracellular matrix of cartilage, intervertebral disc, and synovial fluid . It is a major constituent of glycosaminoglycans (GAGs), which are essential for the normal growth and repair of connective tissues . GlcN-3S may also interact with cell membrane proteins , contributing to cell membrane stability .

Mode of Action

GlcN-3S interacts with its targets by providing a building block towards the synthesis of glycosaminoglycans . This interaction slows the progression of osteoarthritis and relieves symptoms of joint pain . It also has structure-modifying and anti-inflammatory effects at high concentrations . Positively charged amino groups of GlcN-3S can bind the cell membrane electrically, protecting against tissue damage .

Biochemical Pathways

GlcN-3S is involved in the hexosamine biosynthesis pathway . It is synthesized from fructose 6-phosphate and glutamine, providing a precursor for all nitrogen-containing sugars . GlcN-3S also contributes to the production of hyaluronic acid, keratan sulfate, and sulfated GAGs .

Pharmacokinetics

GlcN-3S is easily absorbed, but the current treatment doses (for example, 1,500 mg/day) barely reach the required therapeutic concentration in plasma and tissue . The pharmacokinetics of GlcN-3S support once-daily dosage . Its elimination half-life is tentatively estimated to average 15 hours .

Result of Action

The administration of GlcN-3S results in increased cell proliferation and differentiation, accelerating wound healing . It also has superoxide/hydroxyl radical scavenging activities, a strong chelating effect on ferrous ions, and enhances the reduced glutathione level to promote activity against intracellular oxidative stress .

Action Environment

The action of GlcN-3S can be influenced by environmental factors. For instance, the application of a GlcN-3S dressing can accelerate wound healing . Furthermore, the prompt repair of microleakage through electropores on the cell membrane occurs after electroporation using GlcN-3S .

Biochemical Analysis

Biochemical Properties

D-Glucosamine-3-Sulfate participates in various biochemical reactions. It is a precursor in the synthesis of glycosylated proteins and lipids, contributing to the structure of two polysaccharides, chitosan and chitin . It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it is involved in the formation of heparan sulfate, a polysaccharide that interacts with a variety of proteins to mediate cellular processes .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to bind to the cell membrane, providing stability and protection against tissue damage . It also plays a role in cell proliferation and differentiation, contributing to wound healing . Furthermore, it has been suggested to have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the cell membrane, protecting against tissue damage . It also influences the activation of inflammatory pathways in human synovial cells, which are responsible for producing synovial fluid components . Additionally, it is involved in the synthesis of glycosylated proteins and lipids, serving as a building block for these molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed to promote cell proliferation and differentiation, contributing to wound healing

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Some studies have reported positive responses associated with higher doses and preemptive administrations

Metabolic Pathways

This compound is involved in several metabolic pathways. It serves as a precursor in the biochemical synthesis of glycosylated proteins and lipids . It also plays a role in the formation of heparan sulfate, a polysaccharide that interacts with various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucosamine-3-Sulfate can be synthesized through the sulfation of D-glucosamine. The process typically involves the reaction of D-glucosamine with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide. The reaction is carried out at low temperatures to prevent degradation of the product.

Industrial Production Methods: Industrial production of this compound often involves the extraction of glucosamine from chitin, which is found in the exoskeletons of crustaceans. The extracted glucosamine is then subjected to sulfation using sulfuric acid or other sulfating agents. The process is optimized to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfate group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products Formed:

    Oxidation: Oxidized derivatives of D-glucosamine.

    Reduction: Reduced forms of D-glucosamine.

    Substitution: Various substituted glucosamine derivatives depending on the nucleophile used.

Scientific Research Applications

D-Glucosamine-3-Sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of glycosylated compounds.

    Biology: Studied for its role in cellular processes and its impact on cell membrane stability.

    Medicine: Widely used in the treatment of osteoarthritis and other joint-related conditions. It has been shown to reduce inflammation and promote cartilage repair.

    Industry: Utilized in the production of dietary supplements and as an additive in cosmetic products for its moisturizing properties.

Comparison with Similar Compounds

    Glucosamine Sulfate: Similar in structure but differs in the position of the sulfate group.

    Glucosamine Hydrochloride: Lacks the sulfate group and is often used in combination with other supplements.

    N-Acetylglucosamine: An acetylated form of glucosamine with different biological properties.

Uniqueness: D-Glucosamine-3-Sulfate is unique due to its specific sulfation at the 3-position, which imparts distinct biochemical properties. This specific modification enhances its ability to interact with cellular components and provides unique therapeutic benefits, particularly in the treatment of joint disorders.

Properties

CAS No.

103192-52-5

Molecular Formula

C6H13NO8S

Molecular Weight

259.23

Origin of Product

United States

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